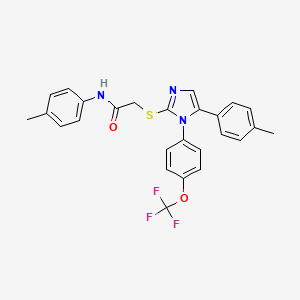

N-(p-tolyl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

Description

N-(p-tolyl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a structurally complex molecule featuring an imidazole core substituted with p-tolyl groups at positions 1 and 5, a 4-(trifluoromethoxy)phenyl group at position 1, and a thioacetamide linkage to an N-(p-tolyl) moiety. This compound belongs to a class of imidazole derivatives known for their diverse biological activities, including antiproliferative and enzyme inhibitory effects . The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the p-tolyl substituents may influence steric and electronic interactions with biological targets .

Properties

IUPAC Name |

N-(4-methylphenyl)-2-[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22F3N3O2S/c1-17-3-7-19(8-4-17)23-15-30-25(35-16-24(33)31-20-9-5-18(2)6-10-20)32(23)21-11-13-22(14-12-21)34-26(27,28)29/h3-15H,16H2,1-2H3,(H,31,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLMYIOLJRPPOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(p-tolyl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide, also known by its CAS number 1226439-32-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 449.5 g/mol. The structure features an imidazole ring, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on nitroimidazopyrazinones have shown promising results against Mycobacterium tuberculosis and other pathogens, suggesting that similar structural motifs may enhance antimicrobial efficacy .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| M. tuberculosis | 0.006–0.024 μg/mL |

| T. b. brucei | IC50 = 0.86 μM |

Antiparasitic Activity

The compound's structural features may also confer antiparasitic activity. In vitro studies have demonstrated that certain imidazole derivatives are effective against Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism often involves interference with the parasite's metabolic pathways .

Anticancer Properties

Recent investigations into the anticancer potential of related compounds have revealed promising results. For example, certain imidazole-based compounds have been shown to induce apoptosis in cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Cervical cancer (SISO) | 0.24–1.96 |

| Bladder cancer (RT-112) | 3.42–5.59 |

These findings suggest that this compound may possess similar mechanisms that promote cell death in malignant cells through apoptosis .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The imidazole moiety may act as a competitive inhibitor for enzymes involved in critical metabolic pathways.

- DNA Interaction : Some studies suggest that compounds with similar structures can intercalate into DNA, disrupting replication and transcription processes.

- Apoptosis Induction : Evidence indicates that these compounds can trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential .

Case Studies

Several studies have focused on the synthesis and evaluation of imidazole derivatives for their biological activities:

- A study highlighted the synthesis of a library of imidazole-containing compounds and their evaluation against various cancer cell lines, demonstrating significant antiproliferative effects .

- Another investigation into the structure-activity relationship (SAR) of similar compounds revealed that modifications at specific positions on the imidazole ring could enhance potency against certain cancer types .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their differentiating features are summarized below:

Key Observations :

Chlorophenyl () and fluorophenyl () substituents introduce moderate EWGs, which may balance solubility and activity, whereas p-tolyl (EDG) in the target compound could improve metabolic stability .

Synthetic Routes :

- Condensation of a substituted imidazole-2-thiol with 2-chloro-N-(p-tolyl)acetamide.

- Base-mediated nucleophilic substitution (e.g., K₂CO₃ in acetone or DMF) .

Biological Activity Trends: Derivatives with p-tolyl groups (e.g., ) demonstrated notable cytotoxicity (IC₅₀ ~15.67 µg/mL against C6 glioma cells), suggesting that the target compound’s p-tolyl substituents may similarly contribute to antiproliferative effects . The trifluoromethoxy group could enhance blood-brain barrier penetration compared to compounds with polar groups (e.g., hydroxyl in ), though this requires experimental validation .

Physicochemical and Pharmacokinetic Considerations

- Molecular Weight and Lipophilicity: The target compound’s molecular weight (~506.5 g/mol) exceeds that of most analogues (e.g., 406.5–441.0 g/mol in –10), which may impact bioavailability.

- Hydrogen Bonding: The thioacetamide linkage and trifluoromethoxy group may form non-classical hydrogen bonds (C–H⋯O/F interactions), as seen in , stabilizing interactions with targets like PFOR enzymes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for N-(p-tolyl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution. For example, reacting a substituted imidazole-2-thiol (e.g., 5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2-thiol) with 2-chloro-N-(p-tolyl)acetamide in the presence of a base like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF or ethanol). Recrystallization from ethanol is recommended for purification .

- Key Variables : Solvent polarity, reaction time (typically 6–12 hours), and stoichiometric ratios (equimolar reagents with 1.2–1.5 equivalents of base). Yield optimization requires monitoring via TLC or HPLC.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm aromatic protons, acetamide carbonyl signals (~168–170 ppm), and trifluoromethoxy group splitting patterns.

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch).

- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N/S values (e.g., deviations <0.3%) .

- Data Interpretation : Cross-referencing spectral data with analogous compounds (e.g., COX inhibitors with imidazole-thioacetamide scaffolds) ensures accuracy .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound, and what docking parameters are most reliable?

- Methodology : Use molecular docking software (e.g., AutoDock Vina) to simulate interactions with enzymes like cyclooxygenase (COX) or kinases.

- Protein Preparation : Retrieve COX-1/2 structures from the PDB (e.g., 3LN1 for COX-2).

- Ligand Parameterization : Assign partial charges using the AM1-BCC method and optimize geometry with DFT (B3LYP/6-31G*).

- Validation : Compare docking poses with co-crystallized ligands (e.g., indomethacin) and validate using RMSD <2.0 Å .

- Contradictions : Discrepancies between in silico predictions and in vitro assays may arise from solvent effects or protein flexibility.

Q. What strategies resolve contradictions between in vitro activity data and computational predictions?

- Methodology :

- Experimental Validation : Repeat assays under standardized conditions (e.g., fixed ATP concentrations for kinase assays).

- Free Energy Calculations : Use MM-PBSA/GBSA to refine binding affinity predictions.

- Meta-Analysis : Compare results with structurally related compounds (e.g., fluorophenyl-substituted imidazoles) to identify substituent-specific trends .

- Case Study : If COX inhibition is predicted but not observed experimentally, assess compound stability in assay buffers (e.g., pH-dependent degradation) .

Q. How can reaction engineering principles improve scalability while maintaining stereochemical purity?

- Methodology :

- Process Intensification : Use continuous-flow reactors to enhance mixing and heat transfer for thioether bond formation.

- Catalyst Screening : Test immobilized bases (e.g., polymer-supported K₂CO₃) to reduce purification steps.

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

- Challenges : Trifluoromethoxy groups may introduce volatility; optimize distillation or crystallization parameters to recover byproducts.

Methodological Considerations Table

| Research Aspect | Key Techniques | References |

|---|---|---|

| Synthesis Optimization | Solvent screening, stoichiometric control | |

| Structural Elucidation | NMR, IR, elemental analysis | |

| Biological Target Prediction | Molecular docking, free energy calculations | |

| Data Discrepancy Resolution | MM-PBSA/GBSA, assay standardization | |

| Scalability Strategies | Continuous-flow reactors, PAT integration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.